molecular formula C7H14S B2622083 Cycloheptanethiol CAS No. 27482-33-3

Cycloheptanethiol

Cat. No.: B2622083
CAS No.: 27482-33-3
M. Wt: 130.25
InChI Key: JRVFLEPKNRTFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloheptanethiol is an organic compound belonging to the thiol family, characterized by the presence of a sulfur-hydrogen (SH) group attached to a cycloheptane ring. This compound is known for its strong and often unpleasant odor, a common trait among thiols. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanethiol can be synthesized through several methods:

    Hydrogenation of Cycloheptanone: This method involves the hydrogenation of cycloheptanone in the presence of hydrogen sulfide over a metal sulfide catalyst. The reaction proceeds as follows: [ \text{C}{12}\text{O} + \text{H}_2\text{S} + \text{H}_2 \rightarrow \text{C}{13}\text{SH} + \text{H}_2\text{O} ]

    Addition of Hydrogen Sulfide to Cycloheptene: this compound can also be obtained by the addition of hydrogen sulfide to cycloheptene in the presence of a nickel sulfide catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cycloheptanone using hydrogen sulfide and a metal sulfide catalyst. This method is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Cycloheptanethiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine. [ 2\text{C}{13}\text{SH} + \text{H}_2\text{O}_2 \rightarrow \text{C}{13}\text{S-S}\text{C}{13} + 2\text{H}_2\text{O} ]

    Reduction: this compound can be reduced to form cycloheptane. This reaction usually requires a strong reducing agent such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. For example: [ \text{C}{13}\text{SH} + \text{R-X} \rightarrow \text{C}{13}\text{S-R} + \text{HX} ] where R is an alkyl group and X is a halide.

Scientific Research Applications

Cycloheptanethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.

    Biology: this compound is used in the study of enzyme mechanisms and protein structures due to its ability to form disulfide bonds.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.

    Industry: this compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

Cycloheptanethiol can be compared with other thiols such as cyclohexanethiol and cyclooctanethiol. While all these compounds share similar chemical properties due to the presence of the SH group, this compound is unique in its ring size and reactivity. The seven-membered ring in this compound provides distinct steric and electronic properties compared to the six-membered ring in cyclohexanethiol and the eight-membered ring in cyclooctanethiol.

Comparison with Similar Compounds

  • Cyclohexanethiol
  • Cyclooctanethiol
  • Ethanethiol
  • Propanethiol

Cycloheptanethiol’s unique ring size and reactivity make it a valuable compound in various chemical and biochemical applications.

Properties

IUPAC Name

cycloheptanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVFLEPKNRTFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347095
Record name Cycloheptanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27482-33-3
Record name Cycloheptanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cycloheptanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.